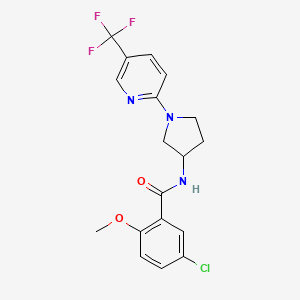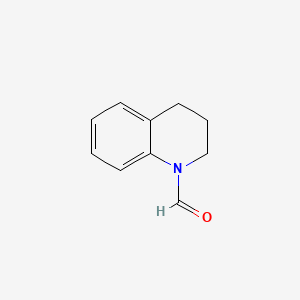
1,2,3,4-tetrahydroquinoline-1-carbaldehyde
カタログ番号:
B2744686
CAS番号:
2739-16-4
分子量:
161.204
InChIキー:
RPZDJWSZVSCQDU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dihydroquinoline-1(2H)-carbaldehyde” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of “3,4-dihydroquinoline-1(2H)-carbaldehyde” is likely to be similar to that of its related compounds, such as 3,4-dihydroisoquinolin-1(2H)-one .Chemical Reactions Analysis
Again, while specific chemical reactions involving “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans .科学的研究の応用
Synthesis and Chemistry
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, like 3,4-dihydroquinoline-1(2H)-carbaldehyde, have focused on the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant synthetic applications and biological evaluation (Hamama et al., 2018).
Catalysis and Reaction Mechanisms
- Research on 3,4-dihydroquinoline derivatives includes the development of catalyst-controlled switches in diastereoselectivities, facilitating the enantioselective construction of functionalized 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines with multiple stereocenters, highlighting their significance in stereoselective synthesis (Ping et al., 2017).
Biological Activities and Medical Applications
- The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their copper(II) complexes have been explored for potential biological activities. These complexes have shown strong radical scavenging properties and exhibited cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Raja et al., 2011).
Materials Science and Organic Synthesis
- Ruthenium(II) carbonyl complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been studied for their catalytic efficiency in reactions like amidation of alcohols with amines, highlighting their potential as catalysts in organic synthesis and material science applications (Selvamurugan et al., 2016).
Environmental Applications
- In the context of environmental applications, the inhibition behavior of quinoline derivatives, including those related to 3,4-dihydroquinoline-1(2H)-carbaldehyde, has been studied for corrosion protection of mild steel in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Lgaz et al., 2017).
特性
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDJWSZVSCQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Amino-N-[3-(dimethylamino)propyl]benzamide
Cat. No.: B2744603
CAS No.: 1943-20-0; 6725-12-8
Cyclobutyl(pyridin-2-yl)methanamine
Cat. No.: B2744605
CAS No.: 1337719-21-7
1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1...
Cat. No.: B2744607
CAS No.: 1251562-05-6
5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-y...
Cat. No.: B2744608
CAS No.: 946239-99-2
![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)
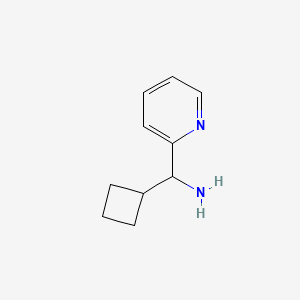
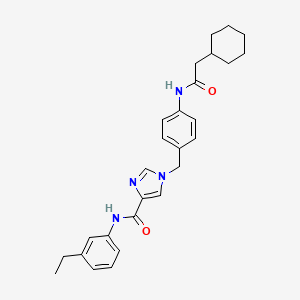
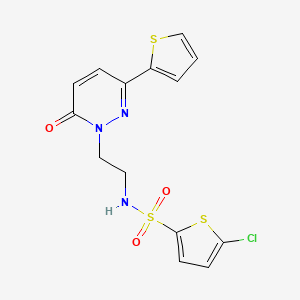
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
![4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]morpholine](/img/structure/B2744611.png)
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
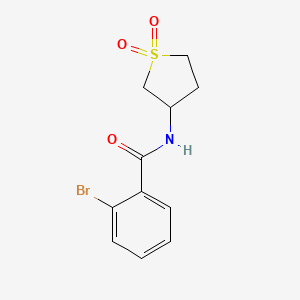
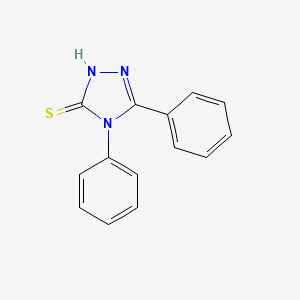
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2744617.png)
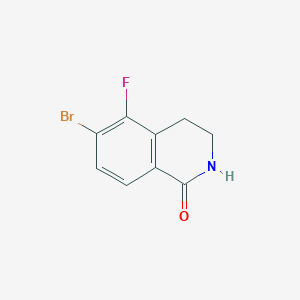
![6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
